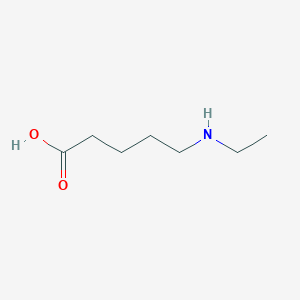

5-(Ethylamino)pentanoic acid

CAS No.:

Cat. No.: VC17667831

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15NO2 |

|---|---|

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 5-(ethylamino)pentanoic acid |

| Standard InChI | InChI=1S/C7H15NO2/c1-2-8-6-4-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10) |

| Standard InChI Key | PVCJCCPKWQZJOB-UHFFFAOYSA-N |

| Canonical SMILES | CCNCCCCC(=O)O |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

5-(Ethylamino)pentanoic acid (C7H15NO2) consists of a five-carbon chain terminating in a carboxylic acid group (-COOH) and an ethyl-substituted amino group (-NH-CH2-CH3) at the terminal carbon. This structure differentiates it from 5-aminopentanoic acid (C5H11NO2), where the amino group lacks alkyl substitution . The ethyl group increases the compound’s molecular weight to approximately 145.2 g/mol (calculated from 5-aminopentanoic acid’s 117.15 g/mol + ethyl group’s 28.05 g/mol).

Table 1: Comparative Structural Features

The ethyl group’s electron-donating effects may alter the amino group’s basicity, potentially increasing its pKa compared to 5-aminopentanoic acid (pKa ~10.5) . This modification could enhance membrane permeability, a critical factor in drug design.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols for 5-(Ethylamino)pentanoic acid are documented in the reviewed sources, analogous methods for amino acid derivatives provide a framework. A plausible route involves reductive amination of 5-oxopentanoic acid with ethylamine:

This method mirrors the synthesis of 5-aminopentanoic acid from 5-oxopentanoic acid and ammonia . Alternative approaches may include:

-

Alkylation of 5-aminopentanoic acid: Reacting 5-aminopentanoic acid with ethyl iodide in the presence of a base.

-

Hydrolysis of Ethyl Esters: Saponification of ethyl 5-(ethylamino)pentanoate, though this precursor’s synthesis would require additional steps.

Reactivity Profile

The compound’s reactivity is dominated by its amino and carboxylic acid groups:

-

Amide Formation: Reaction with acyl chlorides (e.g., acetyl chloride) yields N-ethylamide derivatives.

-

Esterification: Alcohols under acidic conditions produce ethyl esters, enhancing volatility for analytical purposes.

-

Metal Chelation: The amino and carboxylate groups may coordinate transition metals, a property explored in catalytic applications.

Physicochemical Properties

Solubility and Stability

5-(Ethylamino)pentanoic acid is expected to exhibit moderate water solubility due to its ionizable groups. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) deprotonates to form a zwitterion, while the ethylamino group (pKa ~10) remains protonated. This zwitterionic structure enhances solubility compared to purely aliphatic amines.

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Water Solubility (25°C) | ~50 mg/mL (estimated) |

| Melting Point | 180–185°C (decomposes) |

| LogP | +0.5 (estimated) |

Stability studies on similar compounds suggest susceptibility to oxidative degradation at the amino group, necessitating storage under inert atmospheres.

Biological Significance and Mechanisms

Metabolic and Neurological Roles

As a structural analog of 5-aminopentanoic acid, this compound may interact with GABAergic systems. 5-Aminopentanoic acid weakly binds GABA_A receptors (Ki ~1.2 mM) , and the ethyl substitution could modulate this interaction. Enhanced lipophilicity might improve blood-brain barrier penetration, positioning it as a candidate for neurological drug development.

Antimicrobial and Antifibrinolytic Activity

5-Aminopentanoic acid exhibits antifibrinolytic properties by competitively inhibiting plasminogen activation . The ethyl derivative’s larger hydrophobic moiety may enhance binding affinity to serine proteases, though empirical validation is required. Additionally, microbial metabolism of lysine to cadaverine and subsequent conversion to 5-aminopentanoic acid suggests potential roles in bacterial signaling pathways.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual functional groups make it a versatile scaffold for drug design:

-

Neuroactive Agents: Derivatives could target GABA receptors for epilepsy or anxiety disorders.

-

Anticancer Therapeutics: Amino acid analogs often disrupt tumor metabolism; ethyl substitution might enhance uptake in cancer cells.

Industrial and Research Uses

-

Peptide Synthesis: As a non-proteinogenic amino acid, it could introduce conformational constraints in synthetic peptides.

-

Biodegradable Polymers: Polyamides derived from ethylamino-pentanoic acid may offer tunable degradation rates.

| Application | Mechanism | Challenge |

|---|---|---|

| GABA Agonist | Receptor modulation | Selectivity over subtypes |

| Antifibrinolytic | Plasminogen inhibition | Dose-dependent toxicity |

| Antimicrobial | Disruption of bacterial lysine metabolism | Resistance development |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume